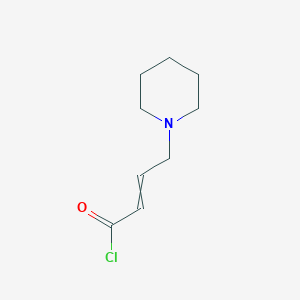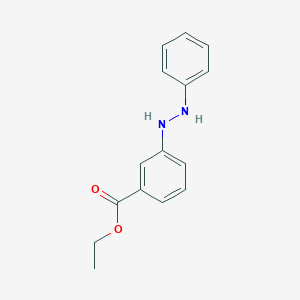
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom and an imidazole ring attached to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The boronic acid group can be introduced via hydroboration, where a B-H bond is added over an alkene or alkyne .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale hydroboration reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol.
Reduction: Formation of the corresponding borane.
Substitution: Reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenols, while reduction can produce boranes.
Applications De Recherche Scientifique
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the boronic acid group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of an imidazole ring.
Phenylboronic acid: Lacks the fluorine and imidazole substituents, making it less specific in its applications.
Uniqueness
(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and an imidazole ring, which confer specific chemical properties and reactivity. These features make it particularly useful in medicinal chemistry and materials science, where precise molecular interactions are crucial .
Propriétés
Formule moléculaire |
C9H8BFN2O2 |
|---|---|
Poids moléculaire |
205.98 g/mol |
Nom IUPAC |
(3-fluoro-5-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BFN2O2/c11-8-3-7(10(14)15)4-9(5-8)13-2-1-12-6-13/h1-6,14-15H |
Clé InChI |
OQGXKRHYUDKOLG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)F)N2C=CN=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


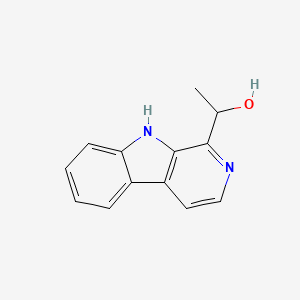
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077818.png)
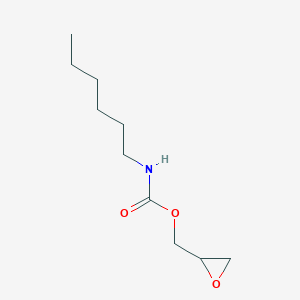
![Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B14077839.png)
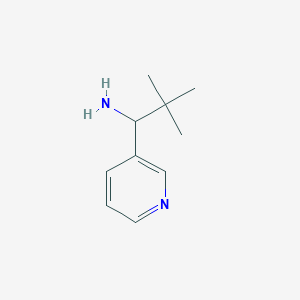
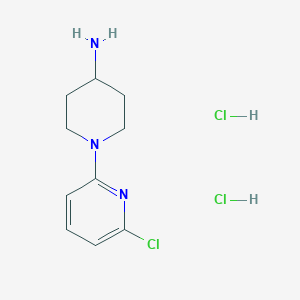

![5,7-dimethyl-2-(2-prop-2-enoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B14077865.png)
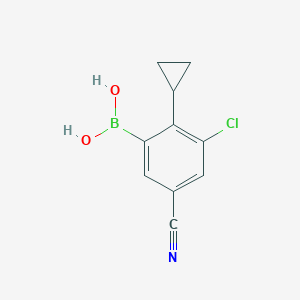
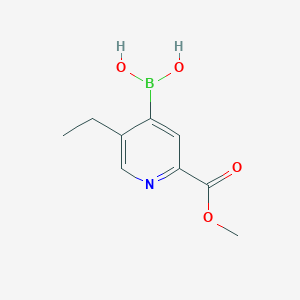
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)

